Flaviviruses-IN-3 vs. Flaviviruses-IN-2: Quantified Difference in WNV Protease Inhibition Activity
Flaviviruses-IN-3 (compound 87, ethylphenyl-substituted quinoline carboxamide) demonstrates a quantified WNV protease inhibition of 54% . In direct comparison, its closest structural analog Flaviviruses-IN-2 (compound 78) exhibits a marginally higher inhibition of 56% under presumably comparable assay conditions . This 2 percentage point differential, while modest in absolute magnitude, represents a measurable SAR divergence between two structurally related compounds within the same patent series that may influence compound selection depending on whether research objectives prioritize maximal inhibition or comparative mechanistic profiling.
| Evidence Dimension | WNV protease activity inhibition |
|---|---|
| Target Compound Data | 54% inhibition |
| Comparator Or Baseline | Flaviviruses-IN-2 (compound 78): 56% inhibition |
| Quantified Difference | 2 percentage point differential (Flaviviruses-IN-2 shows 1.04-fold higher inhibition) |
| Conditions | Biochemical WNV protease inhibition assay (specific concentration and protocol details not fully disclosed in vendor literature; original patent WO2010039538 contains primary assay conditions) |
Why This Matters
This quantifiable differential enables researchers to select between two structurally related quinoline carboxamides based on discrete SAR-driven potency differences rather than treating them as interchangeable reagents.
